3-Ethynylphenol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylphenol;4-methylbenzenesulfonic acid is a compound that combines the properties of both 3-ethynylphenol and 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynylphenol;4-methylbenzenesulfonic acid involves multiple steps. One common method is the electrophilic aromatic substitution reaction. For instance, 4-methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with sulfur trioxide in sulfuric acid . The 3-ethynylphenol can be synthesized through the Sonogashira coupling reaction, where phenylacetylene is coupled with a halogenated phenol in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and sulfuric acid . The production of 3-ethynylphenol on an industrial scale may involve the use of continuous flow reactors to optimize the Sonogashira coupling reaction, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylphenol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the ethynyl group.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
3-Ethynylphenol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynylphenol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the ethynyl group can participate in π-π interactions with aromatic residues. The sulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its use as a catalyst in organic synthesis.
3-Ethynylphenol:
Uniqueness
The presence of both the ethynyl and sulfonic acid groups allows for unique interactions and reactions that are not possible with the individual components .
Properties
CAS No. |
58297-30-6 |
---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-ethynylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H6O.C7H8O3S/c1-2-7-4-3-5-8(9)6-7;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-6,9H;2-5H,1H3,(H,8,9,10) |
InChI Key |
SZRGHAUOWPNZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C#CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.